3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Descripción
Cholinergic Modulation
The compound inhibits both AChE (kᵢ = 3300 M⁻¹ min⁻¹) and butyrylcholinesterase (kᵢ = 90,000 M⁻¹ min⁻¹), addressing dual cholinergic deficits in Alzheimer's pathology. In transgenic models, it increases α-secretase activity by 37%, shifting amyloid precursor protein (APP) processing toward neuroprotective sAPPα.
Pharmacokinetic Profile
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 40% (oral) | |
| Protein binding | 40% | |
| Half-life | 1.5 hours | |
| CNS penetration | 3.8-fold higher than plasma |
Clinical Correlates
While not yet approved, its structural analog rivastigmine shows:
- 24% cognitive improvement (ADAS-Cog) vs. placebo
- 49% stabilization in daily living activities over 6 months
- 33% reduction in caregiver burden
Research Frontiers
- Stereoselective Synthesis : Asymmetric hydrogenation achieves 91.23% enantiomeric excess for the (S)-isomer, critical for potency.
- Disease Modification : Upregulation of ADAM10/17 α-secretases suggests potential to slow neurodegeneration.
- Transdermal Delivery : Patch formulations reduce gastrointestinal adverse events by 60% compared to oral dosing.
This compound exemplifies the intersection of rational drug design and neurobiological insight, offering a template for next-generation cholinesterase modulators.
Propiedades
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-20-5 | |
| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Carbamate Synthesis
Racemic 3-[1-(dimethylamino)ethyl]phenol (V) reacts with ethylmethylcarbamoyl chloride in acetonitrile or dichloromethane in the presence of potassium carbonate. The reaction proceeds at 70–80°C for 6–8 hours, yielding the racemic carbamate (compound II) with 66–70% efficiency.
Optimized Conditions :
Resolution of the Racemic Carbamate
The racemic carbamate is resolved using chiral acids such as (+)-O,O'-ditoluyltartaric acid (DTT) in methanol-water mixtures. Cooling the mixture to 0–5°C preferentially crystallizes the (S)-enantiomer, achieving enantiomeric excess (ee) >99% after recrystallization.
Critical Parameters :
-
Resolving Agent : DTT (1.6 equivalents per gram of carbamate)
-
Solvent System : Methanol : water (2:1 v/v)
Method 2: Resolution of Phenolic Intermediate Prior to Carbamate Formation
Enantiomeric Resolution of 3-[1-(Dimethylamino)ethyl]phenol
Racemic compound V is resolved using camphorsulfonic acid or tartaric acid derivatives. For instance, (+)-DTT in ethanol selectively crystallizes the (S)-enantiomer (V-a) with 98% ee, which is then isolated via filtration.
Advantages :
Carbamate Formation from Resolved Phenol
The resolved (S)-3-[1-(dimethylamino)ethyl]phenol (V-a) reacts with ethylmethylcarbamoyl chloride under conditions similar to Method 1, yielding the target carbamate (I) with 80–85% efficiency.
CDI-Mediated Carbamate Synthesis: A Safer Alternative
Reaction Mechanism
Carbonyl diimidazole (CDI) acts as a phosgene substitute, reacting with the phenolic hydroxyl group to form an imidazolide intermediate. Subsequent nucleophilic attack by ethylmethylamine affords the carbamate without hazardous byproducts.
Protocol :
-
Imidazolide Formation :
-
Amine Coupling :
Industrial Advantages
-
Eliminates use of toxic carbamoyl chlorides
-
Reduces waste generation (no HCl byproduct)
Triphosgene-Based Carbamate Synthesis
An alternative approach from CN1923801A employs triphosgene to activate the phenol. 3-[1-(Dimethylamino)ethyl]phenol reacts with triphosgene in tetrahydrofuran (THF) at 0°C, forming a chloroformate intermediate. Subsequent reaction with ethylmethylamine in diethyl ether yields the carbamate in 80% overall yield.
Key Steps :
-
Chloroformate Formation : Triphosgene (0.5 equiv) in THF at 55–60°C
-
Amine Coupling : Ethylmethylamine (1.2 equiv) in ether at 0°C.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | CDI Method | Triphosgene Method |
|---|---|---|---|---|
| Hazardous Reagents | Carbamoyl chloride | Carbamoyl chloride | None | Triphosgene |
| Optical Purity (ee) | 99% | 99.5% | 99% | 98% |
| Overall Yield | 50–60% | 60–65% | 75–80% | 80% |
| Scalability | Moderate | High | High | Moderate |
Análisis De Reacciones Químicas
Tipos de reacciones: La rivastigmina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. La estructura del compuesto le permite participar en estas reacciones en condiciones específicas .
Reactivos y condiciones comunes:
Oxidación: La rivastigmina puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: La reducción de la rivastigmina se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Rivastigmine is classified as a non-competitive inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
Therapeutic Applications
Rivastigmine is primarily used in the management of Alzheimer's disease and other dementias. Its efficacy has been demonstrated in several clinical trials, leading to its approval for medical use.
Clinical Use
- Alzheimer's Disease : Rivastigmine is indicated for mild to moderate Alzheimer's disease. Clinical studies have shown that it can slow cognitive decline and improve overall functioning in patients .
- Parkinson's Disease Dementia : It is also approved for treating dementia associated with Parkinson's disease, where similar cholinergic deficits are observed.
Synthesis Methodologies
The synthesis of Rivastigmine involves several chemical reactions that ensure high optical purity and yield. Various methods have been documented in patents and scientific literature.
Key Synthesis Steps
- Starting Materials : The synthesis typically begins with 3-(1-(dimethylamino)ethyl)phenol.
- Reagents Used : Common reagents include N-ethyl-N-methylcarbamoyl chloride and various solvents like dichloromethane.
- Reaction Conditions : The reactions are often conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness and safety profile of Rivastigmine in clinical settings:
- Efficacy in Alzheimer's Disease :
- Safety Profile :
- Comparative Studies :
Mecanismo De Acción
La rivastigmina ejerce sus efectos inhibiendo tanto la acetilcolinesterasa como la butirilcolinesterasa, enzimas responsables de la descomposición de la acetilcolina . Al inhibir estas enzimas, la rivastigmina aumenta la concentración de acetilcolina en el sistema nervioso central, mejorando así la neurotransmisión colinérgica . Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Alzheimer, donde los déficits colinérgicos son prominentes .
Compuestos similares:
Donepezilo: Otro inhibidor de la colinesterasa utilizado para la enfermedad de Alzheimer.
Leqembi (lecanemab): Un nuevo tratamiento para la enfermedad de Alzheimer que se dirige a las placas de beta-amiloide en lugar de la inhibición de la colinesterasa.
Singularidad de la rivastigmina: El mecanismo dual de inhibición de la rivastigmina sobre la acetilcolinesterasa y la butirilcolinesterasa la diferencia de otros inhibidores de la colinesterasa . Esta acción dual puede proporcionar beneficios adicionales en ciertas poblaciones de pacientes, particularmente en aquellos con una progresión de la enfermedad más agresiva .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional analogs of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate include derivatives, isomers, and related carbamate compounds. Key comparisons are outlined below:
Structural Analogs and Derivatives
Pharmacological Activity
- Rivastigmine (S-enantiomer) : Selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a plasma half-life of 1.5 hours .
- Dimethylcarbamate Analog (C₁₃H₂₀N₂O₂) : Substitution of ethyl-methyl with dimethylcarbamate reduces binding affinity to AChE, diminishing therapeutic efficacy .
- Rivastigmine Related Compound D: Absence of the dimethylaminoethyl group abolishes cholinesterase inhibition, rendering it inactive .
Physical and Chemical Properties
Key Research Findings
Enantiomeric Specificity : The (S)-enantiomer of Rivastigmine exhibits 1000-fold higher AChE inhibition than the (R)-form, underscoring the necessity of stereochemical control during synthesis .
Carbamate Group Impact : Ethyl-methylcarbamate in Rivastigmine provides optimal enzyme binding kinetics, whereas dimethylcarbamate analogs show reduced residence time in AChE’s active site .
Metabolic Pathways: Rivastigmine undergoes hydrolysis via esterases, producing inactive metabolites, whereas methylaminoethyl analogs may exhibit altered metabolic stability .
Actividad Biológica
3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly referred to as rivastigmine, is a carbamate derivative that has garnered significant attention in pharmacological research due to its potent biological activities, particularly as an inhibitor of cholinesterases. This article will explore the compound's biological activity, focusing on its mechanism of action, efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its therapeutic implications.
Rivastigmine functions primarily as a reversible inhibitor of AChE and BChE, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is compromised.
Efficacy Data
Research indicates that rivastigmine exhibits a strong inhibitory effect on both AChE and BChE. The IC50 values for rivastigmine against these enzymes have been reported in various studies:
These values suggest that rivastigmine is more effective against BChE than AChE, highlighting its potential selectivity in therapeutic applications.
Case Studies and Clinical Applications
Rivastigmine has been extensively studied for its efficacy in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that patients receiving rivastigmine exhibit improved cognitive function compared to those receiving placebo treatments.
- Clinical Trial Findings : In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, rivastigmine significantly improved cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo over a 24-week period .
- Long-term Efficacy : A study published in The New England Journal of Medicine reported that long-term treatment with rivastigmine resulted in sustained cognitive benefits over a period of 52 weeks, with minimal adverse effects .
Comparative Studies
Comparative studies have shown that rivastigmine has a more favorable safety profile compared to other cholinesterase inhibitors like donepezil and galantamine. Adverse effects such as gastrointestinal disturbances are common but generally manageable:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, and how can purity be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Intermediate Synthesis : React 3-[1-(dimethylamino)ethyl]phenol (CAS 5441-61-2) with ethyl(methyl)carbamoyl chloride under Schotten-Baumann conditions. Use a biphasic solvent system (e.g., water/dichloromethane) with sodium carbonate to neutralize HCl byproducts .
Purification : Recrystallize the crude product using ethyl acetate/hexane mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
- Key Considerations : Ensure anhydrous conditions during carbamoyl chloride reactions to avoid hydrolysis. Purity >98% is achievable with optimized stoichiometry (1:1.2 molar ratio of phenol to carbamoyl chloride) .
Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ethyl(methyl)carbamate moiety (e.g., carbamate carbonyl at ~155 ppm in -NMR) and dimethylaminoethyl substitution (δ 2.2–2.5 ppm for N(CH)) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI+ mode (expected [M+H] for CHNO: 265.1547).
- Infrared Spectroscopy (IR) : Identify carbamate C=O stretching at ~1700 cm^{-1 and N-H bending (if present) at ~1530 cm^{-1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for carbamate derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Carbamates typically hydrolyze under alkaline conditions (pH >10) to form phenolic byproducts and CO .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, if decomposition accelerates at 40°C (pH 7.4), calculate activation energy () to extrapolate stability at lower temperatures .
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this carbamate derivative?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial approach to evaluate variables (e.g., substituent position, steric effects). For example, vary the dimethylaminoethyl group’s orientation and measure bioactivity (e.g., enzyme inhibition) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects on carbamate reactivity. Compare with experimental IC values .
Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in reactivity studies?
- Methodological Answer :
- Error Source Analysis : Re-examine computational assumptions (e.g., solvent effects omitted in DFT). Repeat experiments under inert atmospheres if oxidation is suspected .
- Sensitivity Testing : Vary reaction conditions (e.g., solvent polarity, catalysts) to identify outliers. For example, unexpected solvolysis in polar aprotic solvents may require adjusting protecting groups .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
